molecular formula C18H17N3 B14620292 N,3-dimethyl-N,6-diphenylpyridazin-4-amine CAS No. 60326-03-6

N,3-dimethyl-N,6-diphenylpyridazin-4-amine

Cat. No.: B14620292
CAS No.: 60326-03-6
M. Wt: 275.3 g/mol
InChI Key: HTJQSZUZOGLXQZ-UHFFFAOYSA-N
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Description

N,3-dimethyl-N,6-diphenylpyridazin-4-amine is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N,6-diphenylpyridazin-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,6-diphenylpyridazine with dimethylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N,6-diphenylpyridazin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N,3-dimethyl-N,6-diphenylpyridazin-4-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N,6-diphenylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,3-dimethyl-N,6-diphenylpyridazin-4-amine 2-oxide: A related compound with an additional oxygen atom.

    3,6-diphenylpyridazine: A precursor used in the synthesis of this compound.

    N-methyl-N-phenylpyridazin-4-amine: A structurally similar compound with one less methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

60326-03-6

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

N,3-dimethyl-N,6-diphenylpyridazin-4-amine

InChI

InChI=1S/C18H17N3/c1-14-18(21(2)16-11-7-4-8-12-16)13-17(20-19-14)15-9-5-3-6-10-15/h3-13H,1-2H3

InChI Key

HTJQSZUZOGLXQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1N(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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